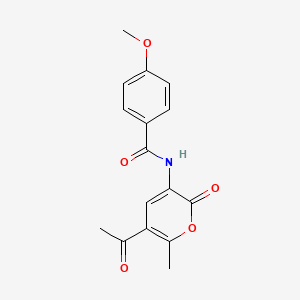

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide

Description

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide is a synthetic compound featuring a pyran-2-one core substituted with acetyl and methyl groups at positions 5 and 6, respectively. The 3-position of the pyranone ring is linked to a 4-methoxybenzamide moiety via an amide bond. This structure confers unique electronic and steric properties, as the electron-donating methoxy group on the benzene ring contrasts with the electron-withdrawing acetyl group on the pyranone.

The compound has been studied for its utility as a synthetic intermediate. For instance, Vraničar et al.

Properties

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-9(18)13-8-14(16(20)22-10(13)2)17-15(19)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSOSFGLMOMGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of the pyran-2-one core structure. One common synthetic route includes the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions. The resulting intermediate is then further reacted with appropriate reagents to introduce the acetyl and methoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Key Research Findings

- Reactivity: The target compound’s acetyl and pyranone groups enable diverse transformations, such as hydrazine-mediated pyrazole synthesis, whereas analogues like 11a/b prioritize cyano-group reactivity for cyclization .

- Structural Flexibility: The pyranone core allows for easier ring-opening reactions compared to the rigid thiazolo-pyrimidine system, which exhibits conformational stability due to puckering .

- Biological Potential: While the thiazolo-pyrimidine derivative is explicitly linked to pharmacological interest, the target compound’s bioactivity remains underexplored, suggesting avenues for future research .

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multicomponent reaction, utilizing readily available starting materials. The process can be summarized as follows:

- Reagents : The reaction typically involves 5-acetyl-6-methyl-2H-pyran-3-one and 4-methoxybenzenecarboxylic acid.

- Conditions : The reaction is performed under reflux conditions in an appropriate solvent, often ethanol, with the addition of a catalyst such as p-toluenesulfonic acid.

- Yield : The final product can be isolated with yields ranging from 75% to 83%, demonstrating efficient synthesis methods.

Antioxidant Properties

Research indicates that derivatives of pyran compounds exhibit significant antioxidant activity. A study demonstrated that similar compounds could scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines, including T47D breast cancer cells. The compound's mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anticancer | Apoptosis induction | |

| Tubulin Polymerization | Inhibition |

Enzyme Inhibition

The compound has been identified as a potential inhibitor for various enzymes, including those involved in metabolic pathways. For instance, it acts as a substrate for cytochrome P450 enzymes, which are critical for drug metabolism . This property suggests potential applications in pharmacology as a modulator of drug metabolism.

Case Study 1: Antioxidant Activity in Cell Models

A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential for therapeutic use in oxidative stress-related conditions.

Case Study 2: Anticancer Efficacy

In another investigation focusing on breast cancer models, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-y)-4-methoxybenzenecarboxamide exhibited an EC50 value of approximately 0.08 µM in T47D cells, demonstrating its potency as an anticancer agent . This study underscores the compound's potential for further development into a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide, and how can reaction conditions be optimized?

The compound is synthesized via a Diels–Alder cycloaddition between (Z)-1-methoxybut-1-en-3-yne and N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide. Key steps include:

- Distillation of (Z)-1-methoxybut-1-en-3-yne under vacuum (360 mbar) to remove methanol impurities, yielding a pale-yellow liquid .

- Reaction optimization: Use isopentanol as a solvent to enhance cycloaddition efficiency.

- Critical note : The starting material (Z)-1-methoxybut-1-en-3-yne has limited shelf stability even at –20°C; fresh preparation is recommended .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Isopentanol |

| Pressure | 360 mbar |

| Purity | ≥95% (post-distillation) |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks based on chemical shifts for acetyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and pyran ring protons (δ 5–7 ppm) .

- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z = 331 for C₁₈H₁₇NO₅) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, especially for the pyran and benzamide moieties .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Degrades over time when stored at –20°C; decomposition products include acetylated byproducts (detected via TLC) .

| Solvent | Solubility (mg/mL) | Stability (at –20°C) |

|---|---|---|

| DMSO | 15–20 | >6 months |

| Methanol | 5–10 | <1 month |

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., XRD vs. DFT) be resolved for this compound?

- Crystallographic refinement : Apply SHELX software to reconcile bond-length/bond-angle discrepancies. For example, the pyran ring’s oxo group may show deviations >0.05 Å between DFT-optimized and XRD-derived structures .

- Dynamic NMR studies : Probe conformational flexibility in solution (e.g., methoxy group rotation barriers) to explain deviations from static crystal structures .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Dose-response standardization : Use a fixed solvent (e.g., DMSO) to eliminate solvent-induced variability in bioassays.

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed acetyl groups) that may interfere with activity measurements .

Q. What reaction mechanisms explain the compound’s reactivity in heterocyclic transformations?

- Nucleophilic acyl substitution : The acetyl group on the pyran ring acts as an electrophilic site for amine or thiol nucleophiles.

- Ultrasound-assisted synthesis : Enhances reaction rates in multi-step pathways (e.g., cyclization with salicylaldehyde derivatives under Yb(OTf)₃ catalysis) .

Q. How can the compound’s potential as a bioactive scaffold be validated?

- Targeted docking studies : Screen against kinases or GPCRs using the methoxybenzamide moiety as a hydrogen-bond donor .

- In vitro validation : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ assays) and compare with structurally similar pyran derivatives .

Methodological Guidelines

- Synthetic Reproducibility : Always distill (Z)-1-methoxybut-1-en-3-yne immediately before use to avoid side reactions .

- Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity in complex spectra .

- Crystallographic Best Practices : Use SHELXL’s TWIN/BASF commands to handle potential twinning in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.